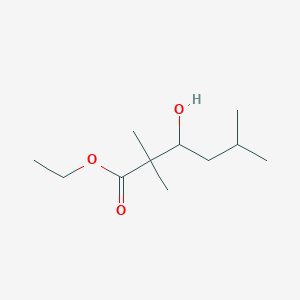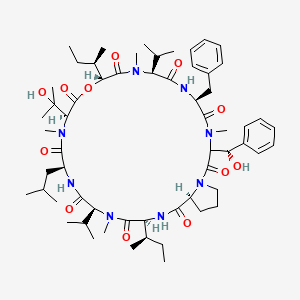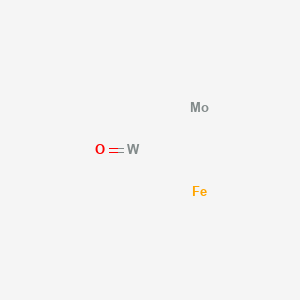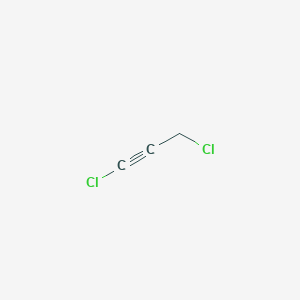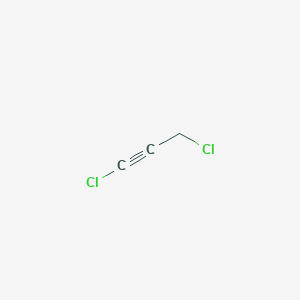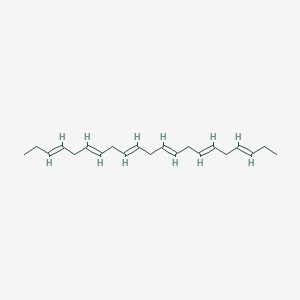
2-(Aminosulfanyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminosulfanyl)ethan-1-ol is an organic compound characterized by the presence of both an amino group (-NH2) and a sulfanyl group (-SH) attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of a suitable solvent such as water or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 2-(Nitrosulfanyl)ethan-1-ol, which can be carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminosulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amino and sulfanyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Aminosulfanyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Aminosulfanyl)ethan-1-ol involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Contains an amino group but lacks the sulfanyl group.
Cysteamine: Contains both amino and sulfanyl groups but differs in the carbon chain length.
Thioglycolic acid: Contains a sulfanyl group but lacks the amino group.
Eigenschaften
CAS-Nummer |
138250-14-3 |
|---|---|
Molekularformel |
C2H7NOS |
Molekulargewicht |
93.15 g/mol |
IUPAC-Name |
2-aminosulfanylethanol |
InChI |
InChI=1S/C2H7NOS/c3-5-2-1-4/h4H,1-3H2 |
InChI-Schlüssel |
GPBICYITRWEKAX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

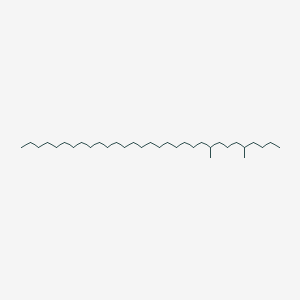
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)

